

A Technical Guide to the Spectroscopic Data of 2-Methylbiphenyl

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Compound of Interest

Compound Name: 2-Methylbiphenyl

Cat. No.: B1362416

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This guide provides a comprehensive overview of the key spectroscopic data for **2-methylbiphenyl** (C₁₃H₁₂), a significant biphenyl derivative used in various fields, including as a dye carrier and in the synthesis of more complex molecules. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.

Molecular Structure

2-Methylbiphenyl consists of a biphenyl scaffold with a methyl group substituted at the 2-position of one of the phenyl rings. This substitution pattern influences the molecule's conformation and, consequently, its spectroscopic signatures.

Chemical Structure:

Spectroscopic Data Summary

The following sections and tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-methylbiphenyl**.

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of **2-methylbiphenyl** is characterized by signals in both the aromatic and aliphatic regions.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.45 - 7.20	Multiplet	9H	Aromatic Protons (Ar-H)
~2.10	Singlet	3H	Methyl Protons (-CH ₃)

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum of **2-methylbiphenyl** shows distinct signals for the aromatic carbons and the methyl carbon.

Chemical Shift (δ) ppm	Assignment
~142.0	Quaternary Aromatic Carbon
~141.8	Quaternary Aromatic Carbon
~135.5	Quaternary Aromatic Carbon
~130.3	Aromatic CH
~129.8	Aromatic CH
~129.2	Aromatic CH
~128.0	Aromatic CH
~127.2	Aromatic CH
~126.7	Aromatic CH
~125.8	Aromatic CH
~20.5	Methyl Carbon (-CH ₃)

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.^{[1][2]} The key absorption bands for **2-methylbiphenyl** are

detailed below.[\[3\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
2980 - 2850	Medium	Aliphatic C-H Stretch (from -CH ₃)
1600 - 1450	Strong	Aromatic C=C Ring Stretch
1465 - 1440	Medium	C-H Bend (from -CH ₃)
~770 - 730	Strong	Aromatic C-H Out-of-Plane Bend

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structure. The electron ionization (EI) mass spectrum of **2-methylbiphenyl** is summarized below.[\[1\]](#)

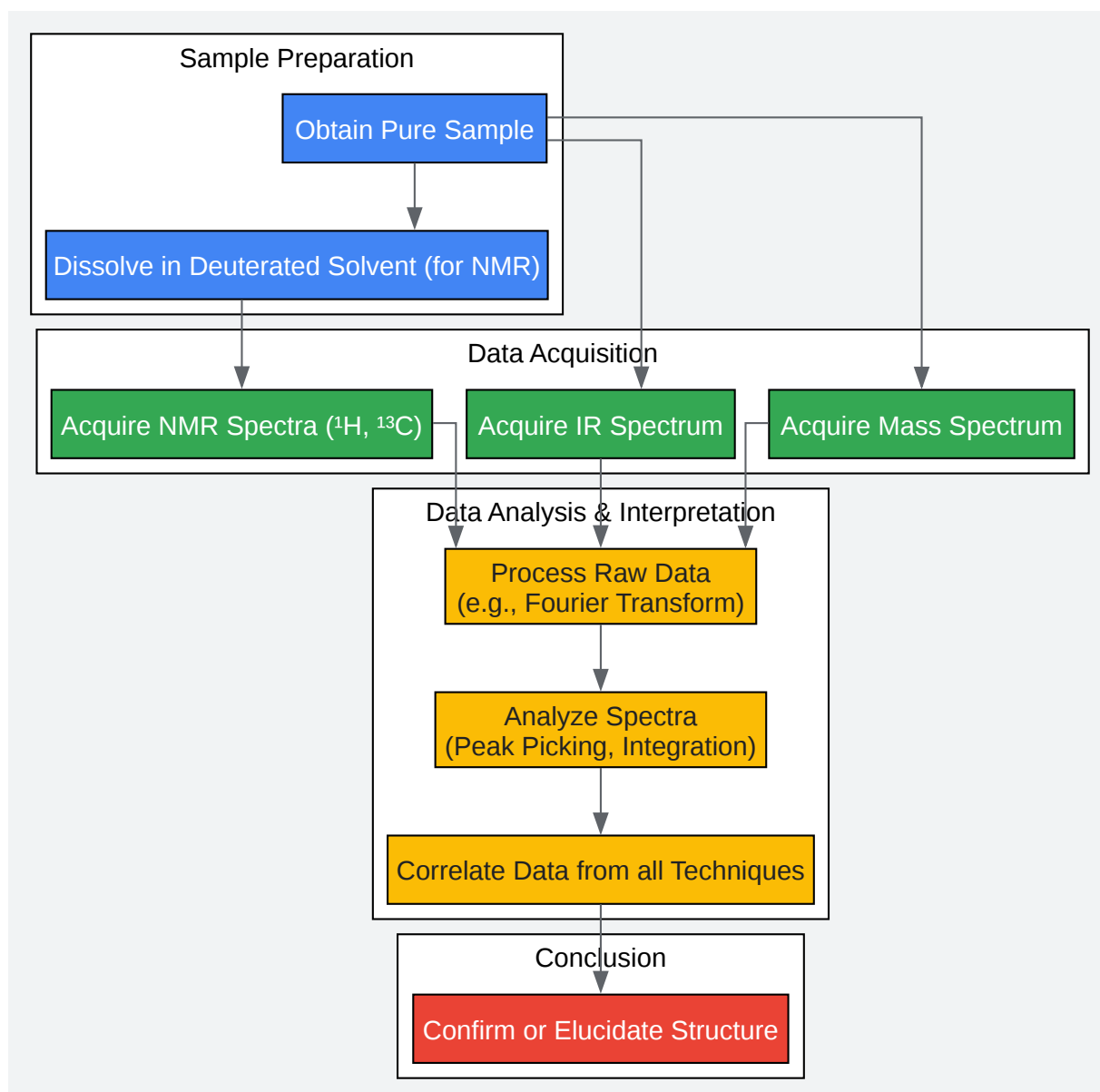
m/z	Relative Intensity (%)	Assignment
168	100	[M] ⁺ (Molecular Ion)
167	80	[M-H] ⁺
153	60	[M-CH ₃] ⁺
152	50	[M-CH ₄] ⁺
139	20	[M-C ₂ H ₅] ⁺
115	15	[M-C ₄ H ₅] ⁺
89	10	[C ₇ H ₅] ⁺
76	15	[C ₆ H ₄] ⁺

Experimental Protocols & Workflows

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following sections outline standardized experimental protocols and a general workflow for

the spectroscopic analysis of a compound like **2-methylbiphenyl**.

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound.



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Caption: A generalized workflow for spectroscopic analysis.

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **2-methylbiphenyl** and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **^1H NMR Acquisition:** Acquire the proton spectrum using standard parameters. A typical experiment might involve a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum. Due to the lower natural abundance of ^{13}C , more scans are required (e.g., 128 or more). Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
- **Data Processing:** Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- **Sample Preparation (ATR):** If using an Attenuated Total Reflectance (ATR) accessory, place a small drop of liquid **2-methylbiphenyl** directly onto the ATR crystal.
- **Background Spectrum:** Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO_2 , H_2O).
- **Sample Spectrum:** Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm^{-1} .
- **Data Processing:** The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for

separation prior to analysis.

- Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

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